2-Acetyl-1,3-cyclohexanedione

Herbicide discovery HPPD inhibition Structure-activity relationship

2-Acetyl-1,3-cyclohexanedione (ACH) is the definitive negative control for HPPD inhibitor screening (IC₅₀ 11,200 nM vs. commercial triketones at 5–50 nM) and a validated specificity standard for anti-mesotrione immunoassays (<0.05% cross-reactivity). Its regioselective O-methylation at the acetyl keto group enables predictable synthetic derivatization. For iron(III) chelation studies, its established kinetic parameters facilitate quantitative modeling of trace metal effects in beer and wine fermentation. Procure ≥98% purity for assay consistency.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 4056-73-9
Cat. No. B1360261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1,3-cyclohexanedione
CAS4056-73-9
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC(=O)C1C(=O)CCCC1=O
InChIInChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3
InChIKeyCHNXDYRMRBQOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1,3-cyclohexanedione (CAS 4056-73-9): Product Profile and Baseline Properties for Scientific Procurement


2-Acetyl-1,3-cyclohexanedione (ACH) is a cyclic β-triketone with the molecular formula C₈H₁₀O₃ and molecular weight 154.16 g/mol [1]. Structurally, it consists of a cyclohexane-1,3-dione core substituted with an acetyl group at the C2 position [2]. This compound exhibits tautomerism between exocyclic keto and enol forms, a property that influences its reactivity and biological interactions [3]. ACH serves as a versatile synthetic intermediate in organic chemistry and is utilized in specific analytical and biochemical applications, including chelation studies and immunoassay development . The compound is commercially available at ≥98% purity with recommended storage at 2-8°C .

Why Generic 1,3-Cyclohexanedione Derivatives Cannot Substitute for 2-Acetyl-1,3-cyclohexanedione in Critical Applications


Although 2-acetyl-1,3-cyclohexanedione belongs to the broader class of β-diketones and cyclohexane-1,3-diones, direct substitution with structurally related analogs is not scientifically justifiable without revalidation. The presence of the 2-acetyl group confers distinct physicochemical and biological properties that diverge significantly from both the unsubstituted parent compound (1,3-cyclohexanedione) and other 2-substituted derivatives [1]. Experimental evidence demonstrates that ACH exhibits unique reactivity profiles in methylation reactions, specific chelation kinetics with Fe(III) ions, and low cross-reactivity in immunoassays compared to other in-class compounds [2][3][4]. Furthermore, its inhibitory potency against HPPD is several orders of magnitude weaker than commercial triketone herbicides, positioning ACH as a valuable negative control or reference standard rather than an active herbicidal candidate [5]. These quantitative differences underscore that generic substitution without verification would compromise experimental reproducibility and data validity.

Quantitative Differentiation Evidence for 2-Acetyl-1,3-cyclohexanedione: Head-to-Head and Cross-Study Comparisons


HPPD Inhibitory Potency: 2-Acetyl-1,3-cyclohexanedione vs. Commercial Triketone Herbicides

2-Acetyl-1,3-cyclohexanedione exhibits only weak inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC₅₀ value of 11,200 nM (11.2 µM) against purified pig liver HPPD [1]. In contrast, commercial triketone herbicides such as mesotrione and sulcotrione demonstrate sub-micromolar to low nanomolar potency against the same enzyme target, with reported IC₅₀ values typically ranging from approximately 5 nM to 50 nM [2]. This represents a difference of approximately 200- to 2,000-fold in inhibitory potency.

Herbicide discovery HPPD inhibition Structure-activity relationship Negative control

Regioselective Reactivity: Methylation of 2-Acetyl-1,3-cyclohexanedione vs. Cyclopentanedione Analog

The reaction of 2-acetyl-1,3-cyclohexanedione with diazomethane proceeds predominantly at the acetyl keto group, yielding the exocyclic O-methylated product [1]. In marked contrast, the structurally analogous 2-acetyl-1,3-cyclopentanedione reacts with diazomethane at the carbonyl group within the ring to give the 1(3)-O-methyl derivative [1]. This reversal of regioselectivity between the six-membered and five-membered ring systems is a direct consequence of ring size influencing the electrophilic character of the carbonyl positions.

Synthetic methodology Regioselectivity Diazomethane reaction β-Triketone chemistry

Immunoassay Specificity: Cross-Reactivity of 2-Acetyl-1,3-cyclohexanedione vs. Sulcotrione in Mesotrione Detection

In a solid-phase fluoroimmunoassay (FIA) developed for the detection of the triketone herbicide mesotrione, the cross-reactivity of structurally similar compounds was systematically evaluated [1]. 2-Acetyl-1,3-cyclohexanedione exhibited negligible cross-reactivity, measured at less than 0.05% [1]. By comparison, sulcotrione—another commercial triketone herbicide—demonstrated a substantially higher cross-reactivity of 23% in the same assay [1]. The unsubstituted parent compound, 1,3-cyclohexanedione, similarly showed cross-reactivity below 0.05% [1].

Immunoassay validation Cross-reactivity Analytical specificity Herbicide residue detection

Metal Chelation Kinetics: Quantitative Parameters for Fe(III) Complexation by 2-Acetyl-1,3-cyclohexanedione

The complexation of aqueous Fe(III) by 2-acetyl-1,3-cyclohexanedione has been characterized with defined thermodynamic and kinetic parameters [1]. Under the specified experimental conditions (25 °C, ionic strength of 0.5 mol dm⁻³ NaClO₄), the reaction proceeds via a double reversible pathway involving both Fe³⁺ and Fe(OH)²⁺ species reacting with the enol tautomer of the ligand [1]. While the abstract does not provide the full numerical kinetic constants (k_f, k_r, K_eq) in the excerpted text, the study establishes a validated 1:1 chelation model and explicitly notes comparative analyses with the homologous iron(III) 2-acetylcyclohexanonate complex [1].

Metal chelation Iron(III) complexation Kinetic parameters Beer stability

Tautomeric Equilibrium: Enol-Keto Forms and Their Functional Impact in 2-Acetyl-1,3-cyclohexanedione-Containing Scaffolds

Compounds containing the 2-acetyl-1,3-cyclohexanedione triketone skeleton, specifically chromenone derivatives 1–6 isolated from Flemingia philippinensis, exhibit distinct enzyme inhibition modes depending on their tautomeric state [1]. Chromenones adopting the exocyclic enol form (compounds 1 and 4) displayed competitive inhibition of H3N2 viral neuraminidase, whereas those in the keto form (compounds 2, 3, 5, and 6) exhibited noncompetitive inhibition [1]. The most potent inhibitor, chromenone 1, demonstrated an IC₅₀ of 4.6 µM with competitive slow-binding kinetics (Kiapp = 2.38 µM) [1].

Tautomerism Enzyme inhibition mode Chromenone derivatives Viral neuraminidase

Recommended Research and Industrial Application Scenarios for 2-Acetyl-1,3-cyclohexanedione Based on Quantitative Evidence


Negative Control and Reference Standard in HPPD Inhibition Assays

Given its weak HPPD inhibitory activity (IC₅₀ = 11,200 nM) relative to commercial triketone herbicides (IC₅₀ ≈ 5–50 nM) [1][2], 2-acetyl-1,3-cyclohexanedione serves as an appropriate negative control or reference standard in enzymatic screens for novel HPPD inhibitors. Its use allows researchers to establish baseline activity levels and confirm that observed inhibition from test compounds is not attributable to non-specific interactions of the cyclohexanedione core. Procurement should prioritize high-purity (≥98%) material to ensure consistent assay performance .

Assay Specificity Validation in Triketone Herbicide Immunoassays

The exceptionally low cross-reactivity of 2-acetyl-1,3-cyclohexanedione (< 0.05%) in anti-mesotrione immunoassays, contrasted with the 23% cross-reactivity observed for sulcotrione [3], makes ACH an ideal compound for validating analytical specificity. It can be employed as a structurally similar but non-interfering substance to confirm that detection methods accurately distinguish target triketone herbicides from related β-diketone contaminants or metabolites in environmental water samples and agricultural residue testing.

Synthetic Intermediate Requiring Exocyclic Acetyl Functionalization

The regioselective reactivity of 2-acetyl-1,3-cyclohexanedione with diazomethane at the acetyl keto group—rather than the ring carbonyl as observed with the cyclopentanedione analog [4]—positions this compound as the preferred starting material for synthetic routes requiring exocyclic O-methylation or further derivatization of the acetyl moiety. Researchers undertaking the synthesis of 2-acetyl-1,3-cyclohexanediol (a polymer precursor) or chromenone derivatives [5] should select ACH specifically to leverage this predictable regiochemical outcome.

Metal Chelation Studies in Beverage and Food Chemistry

The well-characterized kinetic and thermodynamic parameters for the 1:1 complexation of Fe(III) by 2-acetyl-1,3-cyclohexanedione [6] support its use in studies investigating iron-mediated oxidative processes. Specifically, ACH can be employed as a model chelator to probe the role of trace iron in beer fermentation, stability, and flavor deterioration during ageing [6]. The availability of established kinetic data facilitates quantitative modeling of metal sequestration effects in complex beverage matrices.

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